8-(4-Fluorophenyl)-2,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3,4-dione

CDK9 selectivity flavopiridol transcriptome

8-(4-Fluorophenyl)-2,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3,4-dione, commonly designated FIT-039, is a small-molecule cyclin-dependent kinase 9 (CDK9) inhibitor belonging to the imidazo[2,1-c][1,2,4]triazine-3,4-dione class. It acts as an ATP-competitive inhibitor of CDK9/cyclin T1 and has demonstrated antiviral activity against a broad spectrum of DNA viruses, including herpes simplex virus (HSV), human cytomegalovirus (HCMV), and hepatitis B virus (HBV), as well as activity against HIV-1 and oncogenic viruses such as HPV and KSHV.

Molecular Formula C11H9FN4O2
Molecular Weight 248.21 g/mol
CAS No. 1105190-03-1
Cat. No. B1438888
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-(4-Fluorophenyl)-2,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3,4-dione
CAS1105190-03-1
Molecular FormulaC11H9FN4O2
Molecular Weight248.21 g/mol
Structural Identifiers
SMILESC1CN2C(=O)C(=O)NN=C2N1C3=CC=C(C=C3)F
InChIInChI=1S/C11H9FN4O2/c12-7-1-3-8(4-2-7)15-5-6-16-10(18)9(17)13-14-11(15)16/h1-4H,5-6H2,(H,13,17)
InChIKeyNKKFSCXZNDOMIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-(4-Fluorophenyl)-2,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3,4-dione (FIT-039): A Selective CDK9 Inhibitor for Antiviral and Oncology Research Procurement


8-(4-Fluorophenyl)-2,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3,4-dione, commonly designated FIT-039, is a small-molecule cyclin-dependent kinase 9 (CDK9) inhibitor belonging to the imidazo[2,1-c][1,2,4]triazine-3,4-dione class [1]. It acts as an ATP-competitive inhibitor of CDK9/cyclin T1 and has demonstrated antiviral activity against a broad spectrum of DNA viruses, including herpes simplex virus (HSV), human cytomegalovirus (HCMV), and hepatitis B virus (HBV), as well as activity against HIV-1 and oncogenic viruses such as HPV and KSHV [2][3]. The compound has progressed to placebo-controlled clinical trials for verruca vulgaris (common warts), confirming its translational relevance [4].

Why General CDK Inhibitors Cannot Substitute for 8-(4-Fluorophenyl)-2,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3,4-dione in Research Applications


The therapeutic window and experimental interpretability of CDK-targeted studies are fundamentally determined by kinase selectivity. General CDK inhibitors such as flavopiridol potently inhibit multiple CDKs (CDK1, CDK2, CDK4, CDK7, CDK9), causing cell-cycle arrest and significant cytotoxicity that confounds antiviral or oncogene-targeted readouts [1]. In contrast, FIT-039 achieves selective CDK9 inhibition without affecting cell-cycle progression or cellular proliferation at effective antiviral concentrations [1]. This selectivity is not a class-level property of imidazotriazine-3,4-diones; earlier 8-aryl derivatives in this scaffold exhibited analgesic and antitumor activities through distinct mechanisms unrelated to CDK9 [2]. Substituting FIT-039 with a pan-CDK inhibitor or an uncharacterized 8-aryl congener therefore introduces mechanistic ambiguity and toxicity variables that undermine experimental reproducibility.

Quantitative Evidence for the Differentiated Selection of FIT-039 (8-(4-Fluorophenyl)-2,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3,4-dione)


CDK9 Selectivity Versus the Pan-CDK Inhibitor Flavopiridol: Transcriptome and Kinase Panel Evidence

FIT-039 demonstrates superior CDK9 selectivity compared to the general CDK inhibitor flavopiridol. In a head-to-head transcriptome analysis of HeLa cells treated at the IC80 concentration for 24 hours, FIT-039-treated cells showed transcriptional changes consistent with selective CDK9 inhibition, whereas flavopiridol induced broad transcriptional alterations reflecting pan-CDK inhibition [1]. In kinase assays, FIT-039 inhibited CDK9/cyclin T1 with an IC50 of 5.8 μM but showed no marked inhibition of CDK4/cyclin D3 up to 30 μM, and no inhibition of CDK2/cyclin B1, CDK2/cyclin E1, CDK5/p25, CDK6/cyclin D3, or CDK7/cyclin H/MAT [1]. On a 332-kinase panel, FIT-039 at 10 μM suppressed only 8 off-target kinases (GSK3β, PKN1, haspin, p70s6K, DYRK1B, GSK3α, IRR, DYRK3) beyond CDK9 [1].

CDK9 selectivity flavopiridol transcriptome kinase panel antiviral

Antiviral Potency and Selectivity Index Against HBV: Comparison with Entecavir Combination and Cytotoxicity Window

FIT-039 dose-dependently reduced intracellular HBV RNA, nucleocapsid-associated viral DNA, and supernatant viral antigens in HepG2/NTCP cells with an IC50 of 0.33 μM and a CC50 greater than 50 μM, yielding a selectivity index (SI) exceeding 151 [1]. The compound reduced covalently closed circular DNA (cccDNA) levels, a critical barrier to HBV cure not addressed by standard nucleos(t)ide analogs. Furthermore, combination of FIT-039 with entecavir significantly enhanced antiviral activity in chimeric mice with human hepatocytes without drug-related body weight or serum albumin changes [1]. By comparison, the phase II clinical CDK9 inhibitor seliciclib (CYC202) requires concentrations of 10–30 μM for antiviral effects, demonstrating a narrower therapeutic window in cell-based systems [2].

HBV antiviral cccDNA entecavir HepG2-NTCP

Anti-HIV-1 Activity in Chronically Infected Cells: Selective Inhibition of Viral Gene Expression

FIT-039 selectively inhibits HIV-1 replication in chronically infected cells, a model relevant for the latent viral reservoir. The compound suppressed HIV-1 p24 antigen production with EC50 values of 1.4–2.1 μM across different cell lines (MOLT-4/IIIB and U937/IIIB), while the CC50 exceeded 20 μM, yielding a selectivity index greater than 10–14 [1]. FIT-039 inhibited HIV-1 RNA expression in a dose-dependent manner, consistent with its mechanism of blocking CDK9-dependent transcriptional elongation from the HIV-1 LTR [1]. This profile diverges from antiretroviral agents that target viral enzymes (e.g., reverse transcriptase or protease inhibitors) and from pan-CDK inhibitors that induce host cell cytotoxicity at comparable concentrations [2].

HIV-1 p24 antigen latency transcription inhibition chronically infected cells

Clinical Translation: Phase I/II Placebo-Controlled Trial for Verruca Vulgaris and HPV Oncogene Suppression

FIT-039 has advanced to a multi-institutional, single-blind, placebo-controlled Phase I/II randomized controlled trial for verruca vulgaris (common warts), demonstrating clinical safety and efficacy [1]. Mechanistic studies showed that FIT-039 suppresses HPV oncogenes E6 and E7, restoring tumor suppressors p53 and pRb in HPV+ cervical cancer cells, and exerts therapeutic effects on HPV-induced neoplasia [2]. This contrasts with most CDK9 inhibitors in development (e.g., atuveciclib, zotiraciclib, KB-0742), which are tested exclusively in oncology indications without demonstrated clinical antiviral activity [3]. Among CDK9-targeting agents, FIT-039 is unique in having human clinical data supporting antiviral and oncogene-suppressive effects in a non-oncology setting.

clinical trial verruca vulgaris HPV E6/E7 p53 pRb

In Vivo Efficacy Against HSV-1 Including Acyclovir-Resistant Strains Without Host Cell Cycle Disruption

FIT-039 demonstrated in vivo efficacy against HSV-1, including an acyclovir-resistant strain, in a murine skin lesion model. Topical application of FIT-039 ointment suppressed skin lesion formation in mice infected with either wild-type or acyclovir-resistant HSV-1 without noticeable adverse effects [1]. Importantly, FIT-039 did not affect cell-cycle progression or cellular proliferation in host cells at effective antiviral concentrations, a critical differentiation from pan-CDK inhibitors that arrest cell division [1]. Standard antiviral agents such as acyclovir are inactive against acyclovir-resistant strains, and alternative treatments (foscarnet, cidofovir) carry significant nephrotoxicity [2].

HSV-1 acyclovir-resistant in vivo topical skin lesion

Optimal Research and Industrial Application Scenarios for 8-(4-Fluorophenyl)-2,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3,4-dione Based on Evidence


Antiviral Drug Discovery Programs Targeting cccDNA-Dependent Chronic HBV Infection

Programs developing curative HBV therapies can utilize FIT-039 as a chemical probe for CDK9-dependent cccDNA regulation. At 0.33 μM, the compound reduces cccDNA levels and synergizes with entecavir in vivo, an effect not achievable with standard nucleos(t)ide analogs [1]. Researchers can benchmark novel cccDNA-targeting agents against FIT-039's established IC50 and SI values in HepG2/NTCP infection models.

HIV-1 Latency and Transcriptional Regulation Studies

Investigators studying HIV-1 transcriptional elongation and latency reversal can deploy FIT-039 as a selective CDK9 inhibitor that suppresses p24 antigen production with an EC50 of 1.4–2.1 μM without cytotoxic confounding (SI > 10) [2]. Its non-cell-cycle-disrupting profile enables clean interpretation of CDK9-mediated transcriptional effects in chronically infected cell models.

Drug-Resistant HSV-1 Topical Formulation Development

FIT-039 is the most characterized CDK9 inhibitor with in vivo efficacy against acyclovir-resistant HSV-1 via topical administration [3]. Preclinical development groups targeting resistant herpesvirus infections can use FIT-039 as a reference standard for topical bioavailability, lesion suppression, and skin tolerability benchmarking.

HPV-Driven Oncology and Tumor Suppressor Restoration Research

Research programs focused on HPV E6/E7 oncogene suppression can employ FIT-039 as the only CDK9 inhibitor with clinical proof of concept for HPV-induced neoplasia [4]. At clinically relevant concentrations, FIT-039 restores p53 and pRb tumor suppressor expression, providing a validated positive control for novel agents targeting HPV-dependent transcriptional addiction.

Quote Request

Request a Quote for 8-(4-Fluorophenyl)-2,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.